Comparative Nanomolar Potency: ML261 versus Structural Analog ML262 in AML-12 Hepatocytes
In a direct high-content imaging-based phenotypic assay, the thienopyrrole-5-carboxamide ML261 was compared to the phenylthiophene-2-carboxamide analog ML262 for inhibition of lipid droplet formation in murine AML-12 hepatocytes. The assay utilized automated image processing to quantitate the number and size of BODIPY-stained lipid droplets following oleic acid treatment [1].
| Evidence Dimension | Inhibition of lipid droplet formation (IC₅₀) |
|---|---|
| Target Compound Data | 69.7 nM |
| Comparator Or Baseline | ML262 (phenylthiophene-2-carboxamide): 6.4 nM |
| Quantified Difference | ~10.9-fold lower potency (ML262 is more potent) |
| Conditions | Murine AML-12 hepatocytes treated with oleic acid; 24-hour compound incubation; BODIPY 493/503 staining; automated high-content imaging |
Why This Matters
This 10.9-fold potency difference directly informs dose-response experimental design and validates ML261 as the less potent probe relative to ML262, a critical factor when selecting a tool compound for mechanistic or screening studies requiring a specific potency window.
- [1] National Center for Biotechnology Information (NCBI). (2014). Probe Report: Potent inhibitors of lipid droplet formation (ML261 and ML262). In Probe Reports from the NIH Molecular Libraries Program. National Library of Medicine (US). View Source
